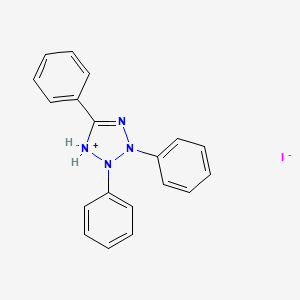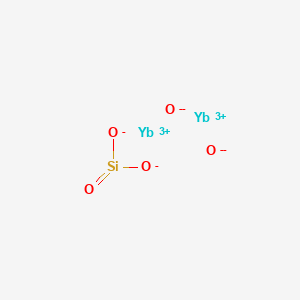
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) is a titanium-based organometallic compound It is characterized by the presence of two cyclopentadienyl rings and two 4-chlorophenoxide groups attached to a central titanium atom in the +4 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) typically involves the reaction of titanium tetrachloride with cyclopentadienyl sodium and 4-chlorophenol. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
TiCl4+2NaC5H5+2C6H4ClOH→(C5H5)2Ti(OC6H4Cl)2+4NaCl
The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or to metallic titanium.
Substitution: The 4-chlorophenoxide groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds.
Reduction: Lower oxidation state titanium compounds or metallic titanium.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of advanced materials, such as titanium-based nanomaterials and coatings.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery and imaging.
Mechanism of Action
The mechanism of action of BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) involves the interaction of the titanium center with substrates. The cyclopentadienyl and 4-chlorophenoxide ligands stabilize the titanium center, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application.
Comparison with Similar Compounds
Similar Compounds
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-DICHLORIDE: Similar structure but with chloride ligands instead of 4-chlorophenoxide.
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-DIHYDRIDE: Similar structure but with hydride ligands.
Uniqueness
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) is unique due to the presence of 4-chlorophenoxide ligands, which can influence its reactivity and stability. This makes it a valuable compound for specific catalytic and materials science applications.
Properties
CAS No. |
12309-07-8 |
|---|---|
Molecular Formula |
C22H20Cl2O2Ti 10* |
Molecular Weight |
435.17 |
Synonyms |
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













